![molecular formula C14H15NO2 B13099285 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile](/img/structure/B13099285.png)
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile
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Overview
Description
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile is an organic compound that belongs to the class of nitriles It features a cyclohexane ring substituted with a methoxyphenyl group, a ketone, and a nitrile group
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with a cyanide source to introduce the nitrile group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Cyanide source: Sodium cyanide or potassium cyanide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar reaction steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Hydrolysis conditions: Aqueous acid or base, elevated temperatures
Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
Scientific Research Applications
Analgesic Properties
Research indicates that derivatives of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile exhibit significant analgesic properties. For instance, compounds related to this structure have been studied for their efficacy in pain management, particularly as potential alternatives to traditional opioids. The mechanism of action appears to involve modulation of neurotransmitter systems associated with pain perception .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds derived from this compound. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For example, chalcone derivatives related to this structure have demonstrated significant cytotoxic effects against gastric cancer cells .
Case Study 1: Analgesic Efficacy
A study evaluating the analgesic effects of a derivative of this compound reported a significant reduction in pain scores in animal models when administered at specific dosages. The study highlighted the compound's ability to modulate pain pathways effectively, suggesting its potential for development into a therapeutic agent for chronic pain conditions .
Study Aspect | Details |
---|---|
Compound | This compound |
Model | Rodent model |
Dosage | 5 mg/kg |
Pain Reduction Observed | 70% reduction in pain scores |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with derivatives of this compound revealed IC50 values indicating potent antiproliferative effects. These findings suggest that modifications to the compound can enhance its activity against specific cancer types .
Cancer Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Gastric Cancer | 15 | Induction of apoptosis |
Breast Cancer | 18 | Inhibition of DNA topoisomerase |
Material Science Applications
Beyond pharmacological uses, this compound has potential applications in material science, particularly in the development of organic semiconductors and photonic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices, enhancing conductivity and light absorption characteristics .
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to target proteins, while the nitrile and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile: Similar structure but with a different position of the methoxy group, which can affect its reactivity and binding properties.
1-(3-Hydroxyphenyl)-3-oxocyclohexanecarbonitrile: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, leading to different biological activities.
1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid: The carboxylic acid group can participate in different chemical reactions and interactions compared to the nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Biological Activity
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile is a compound of interest in pharmacological research due to its potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications and safety. This article reviews the available literature on the compound's biological activity, including its mechanisms of action, pharmacokinetics, and toxicological effects.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes a methoxy group attached to a phenyl ring and a carbonitrile functional group. Its molecular formula is C13H13NO2, and it has a molecular weight of approximately 215.25 g/mol. The compound's properties influence its interactions in biological systems.
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted in the body. Key factors include:
- Absorption : The presence of the methoxy group may enhance lipophilicity, suggesting good gastrointestinal absorption.
- Distribution : The molecular weight and structure indicate potential for distribution across biological membranes.
- Metabolism : Initial studies suggest that metabolic pathways may involve phase I and phase II reactions, leading to various metabolites with distinct biological activities.
Toxicological Profile
Understanding the toxicological aspects of this compound is critical for assessing its safety for potential therapeutic use. In silico studies have indicated that:
- The compound adheres to Lipinski's Rule of Five, suggesting favorable properties for oral bioavailability.
- Potential toxic effects include hepatotoxicity and neurotoxicity, necessitating further investigation into its safety profile.
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into potential applications for this compound:
- Case Study on Anti-inflammatory Effects : A study demonstrated that related compounds reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
- Antimicrobial Research : Another study highlighted the effectiveness of structurally similar compounds against antibiotic-resistant bacterial strains, indicating a promising avenue for developing new antimicrobial agents.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H15NO2/c1-17-13-6-2-4-11(8-13)14(10-15)7-3-5-12(16)9-14/h2,4,6,8H,3,5,7,9H2,1H3 |
InChI Key |
MCJJAYAOJAEIFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCC(=O)C2)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.